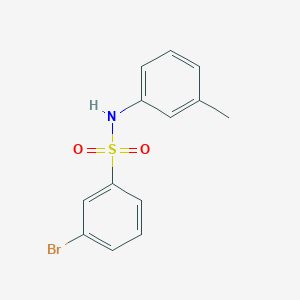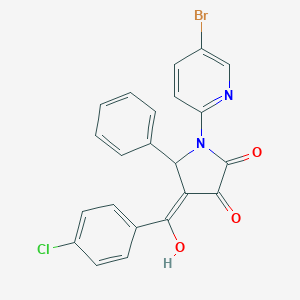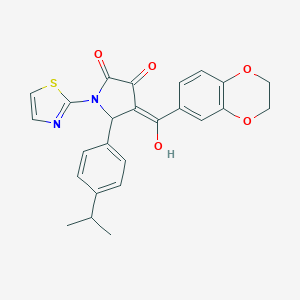
2-ethoxy-N-(2-hydroxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(2-hydroxyethyl)benzamide, also known as EEHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
科学研究应用
2-ethoxy-N-(2-hydroxyethyl)benzamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-ethoxy-N-(2-hydroxyethyl)benzamide can inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, liver, and lung cancer. 2-ethoxy-N-(2-hydroxyethyl)benzamide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders.
作用机制
The mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-ethoxy-N-(2-hydroxyethyl)benzamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-hydroxyethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-ethoxy-N-(2-hydroxyethyl)benzamide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
2-ethoxy-N-(2-hydroxyethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit low toxicity and can be used at concentrations up to 100 μM in cell culture experiments. However, one limitation of 2-ethoxy-N-(2-hydroxyethyl)benzamide is that it is not very soluble in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-ethoxy-N-(2-hydroxyethyl)benzamide. One area of interest is the development of 2-ethoxy-N-(2-hydroxyethyl)benzamide derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide in more detail. Further studies are also needed to evaluate the potential of 2-ethoxy-N-(2-hydroxyethyl)benzamide as a therapeutic agent in various diseases such as cancer, arthritis, and neurodegenerative disorders.
Conclusion:
2-ethoxy-N-(2-hydroxyethyl)benzamide is a promising compound that has been studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, further research is needed to fully understand the mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide and its potential as a therapeutic agent.
合成方法
2-ethoxy-N-(2-hydroxyethyl)benzamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-chloroethyl ethyl ether with 2-aminobenzamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-ethoxy-N-(2-chloroethyl)benzamide. In the second step, the chloro group is replaced with a hydroxyethyl group using sodium hydroxide and ethanol. This reaction yields 2-ethoxy-N-(2-hydroxyethyl)benzamide.
属性
IUPAC Name |
2-ethoxy-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-9(10)11(14)12-7-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULBDFANTZJRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxyethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)






![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
